molecular formula C5H4BCl2NO2 B1321564 2,5-Dichloropyridine-3-boronic acid CAS No. 536693-97-7

2,5-Dichloropyridine-3-boronic acid

Cat. No.: B1321564
CAS No.: 536693-97-7
M. Wt: 191.81 g/mol
InChI Key: IISUHTJFLBUMKT-UHFFFAOYSA-N
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Description

2,5-Dichloropyridine-3-boronic acid is an organoboron compound with the molecular formula C5H4BCl2NO2. It is a derivative of pyridine, where two chlorine atoms are substituted at the 2nd and 5th positions, and a boronic acid group is attached at the 3rd position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloropyridine-3-boronic acid typically involves the borylation of 2,5-dichloropyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloropyridine-3-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, such as Chan-Lam coupling, where it reacts with amines or alcohols to form C-N or C-O bonds .

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., THF), and aryl or vinyl halide.

    Chan-Lam Coupling: Copper catalyst (e.g., Cu(OAc)2), base (e.g., pyridine), solvent (e.g., dichloromethane), and amine or alcohol.

Major Products

The major products of these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling and aryl amines or aryl ethers in the case of Chan-Lam coupling .

Mechanism of Action

The mechanism of action of 2,5-Dichloropyridine-3-boronic acid in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

2,5-Dichloropyridine-3-boronic acid can be compared with other dichloropyridine boronic acids, such as:

  • 2,3-Dichloropyridine-4-boronic acid
  • 2,6-Dichloropyridine-3-boronic acid
  • 2,4-Dichloropyridine-5-boronic acid

These compounds share similar reactivity patterns but differ in the position of the chlorine and boronic acid groups, which can influence their reactivity and the types of products formed. The unique positioning of the substituents in this compound makes it particularly useful for specific synthetic applications .

Properties

IUPAC Name

(2,5-dichloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BCl2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISUHTJFLBUMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622726
Record name (2,5-Dichloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536693-97-7
Record name (2,5-Dichloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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